molecular formula C21H19F3N4O2S B3012959 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide CAS No. 1251599-04-8

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide

Cat. No.: B3012959
CAS No.: 1251599-04-8
M. Wt: 448.46
InChI Key: VSBRKKCKQKYUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O2S and its molecular weight is 448.46. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antipsychotic Agents

  • Antiviral Activity

    A study detailed a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. These compounds offer a foundation for developing new antiviral agents, showcasing the chemical family's potential in combating viral diseases (Hebishy et al., 2020).

  • Antipsychotic Activity

    Research on heterocyclic analogues of 1192U90, including carboxamides with structural similarities to the query compound, highlighted their potential as antipsychotic agents. The study evaluated their in vitro and in vivo activities, showing promising results for specific derivatives against dopamine D2, serotonin 5-HT2, and 5-HT1a receptors (Norman et al., 1996).

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Activities

    A study on the synthesis and biological activity evaluation of benzamide derivatives as potential antimicrobial agents demonstrated effectiveness against various bacterial and fungal strains. This research suggests the potential use of such compounds in addressing microbial resistance issues (Patel & Patel, 2015).

  • Phytopathogenic Fungi Growth Inhibition

    Pyrazole and isoxazole-3-carboxamido-4-carboxylic acids, along with related compounds, were studied for their inhibitory effects on growth of phytopathogenic fungi, showcasing the potential agricultural applications of such chemicals in protecting crops from fungal diseases (Vicentini et al., 2007).

Synthetic Methodologies and Chemical Analysis

  • Novel Synthesis Routes

    Research into novel synthesis routes for related compounds, including the use of isothiocyanates and heterocyclic carboxamides, contributes to the broader understanding of synthetic chemistry and facilitates the development of new molecules for various scientific applications (Holler et al., 2002).

  • Spectroscopic Characterization

    Studies on the spectroscopic characterization of similar compounds provide essential data for understanding the chemical structure and properties, laying the groundwork for their application in scientific research (Mohareb et al., 2004).

Future Directions

The future research directions for this compound could include further investigation into its potential therapeutic uses, as well as studies to better understand its physical and chemical properties, and its safety profile .

Properties

IUPAC Name

4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S/c1-12(2)19(29)27-17-16(15-5-3-4-10-25-15)28-31-18(17)20(30)26-11-13-6-8-14(9-7-13)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBRKKCKQKYUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.